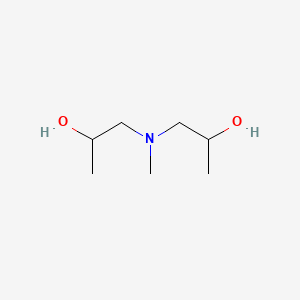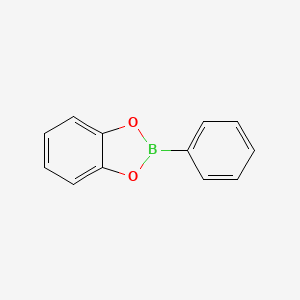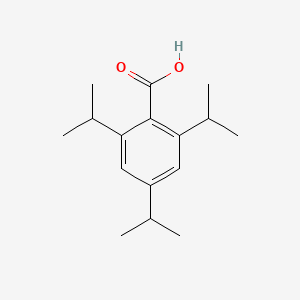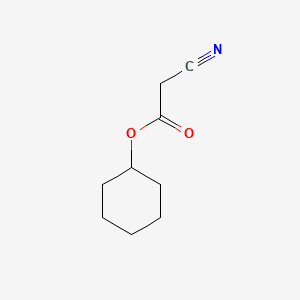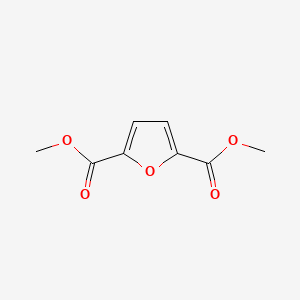
Furan-2,5-dicarboxylate de diméthyle
Vue d'ensemble
Description
Dimethyl furan-2,5-dicarboxylate (DMFDC) is a structural analog of diacids . It is a white to almost white powder or crystal . The molecular formula is C8H8O5 and the molecular weight is 184.15 . It is used for industrial purposes and is also used as an organic synthesis intermediate and pharmaceutical intermediate .
Synthesis Analysis
DMFDC has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . Another method involves copper-catalyzed reactions of furan, furfural, and 2-acetylfuran . In a study, bio-based polyamide (bio-PA) was synthesized from DMFDC and 1,3-cyclohexanedimethanamine by melt polymerization .Molecular Structure Analysis
The molecular structure of DMFDC can be viewed using Java or Javascript . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
DMFDC has been used in the synthesis of bio-based polyamide (bio-PA) through a reaction with 1,3-cyclohexanedimethanamine by melt polymerization . It has also been involved in copper-catalyzed reactions with furan, furfural, and 2-acetylfuran .Physical and Chemical Properties Analysis
DMFDC is a solid at 20°C and should be stored under inert gas . It has a melting point of 108.0 to 112.0°C and is almost transparent in methanol . It has a density of 1.2±0.1 g/cm3, a boiling point of 270.9±20.0°C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Analyse complète des applications du furan-2,5-dicarboxylate de diméthyle
Synthèse de polyamides : Le this compound (DMFDC) est utilisé dans la synthèse de polyamides. Des chercheurs ont utilisé le DMFDC pour la préparation de polyamides par estérification avec diverses diamines. Ce procédé implique une polymérisation par fusion et donne des polyamides à base biologique ayant des applications potentielles dans les matériaux biodégradables et les plastiques durables .
Catalyse en synthèse organique : En synthèse organique, le DMFDC agit comme intermédiaire. Il a été utilisé dans des procédés catalytiques pour simplifier les voies de synthèse et augmenter la pureté des produits, en particulier dans la production de polyesters à base biologique .
Production de polyester à base biologique : Le DMFDC sert de monomère pour les furanoates de polyalkylène, une classe de polyesters à base biologique. Ces matériaux sont synthétisés à l’aide d’une stratégie de protection qui implique le méthanol comme solvant, réactif et agent protecteur, soulignant son rôle dans le développement de matériaux durables .
Intermédiaires pharmaceutiques : Le composé est également utilisé comme intermédiaire dans la recherche et le développement pharmaceutiques. Il joue un rôle dans les processus de recherche et développement en laboratoire, contribuant à la création de nouveaux médicaments .
Réactions d’estérification : Le DMFDC est préparé par des réactions d’estérification impliquant l’acide furan-2,5-dicarboxylique et le méthanol. Ce procédé est crucial pour produire du DMFDC de haute pureté utilisé dans d’autres applications .
Recherche sur les supports : Des études ont exploré l’effet des supports sur l’estérification oxydative de composés dérivés de la biomasse pour préparer le DMFDC. Ces résultats sont importants pour améliorer l’efficacité catalytique et la qualité des produits .
Safety and Hazards
DMFDC is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this substance .
Mécanisme D'action
Dimethyl furan-2,5-dicarboxylate (DMFDC)
is a structural analog of diacids . It’s a bio-based monomer used in the synthesis of polyamides . Here’s an overview of its mechanism of action:
Target of Action
The primary target of DMFDC is the synthesis of polyamides . Polyamides are engineering thermoplastics employed in several demanding applications .
Mode of Action
DMFDC is prepared by esterification of furan-2,5-dicarboxylic acid (FDCA) with methanol in the presence of an acid (H2SO4) . It interacts with its targets through ester amidation reactions .
Biochemical Pathways
DMFDC is involved in the synthesis of a semi-aromatic polyamide, poly (hexamethylene furanamide) (PA6F), using melt polycondensation in the presence of two catalysts: Ti-isopropoxide (TIPT) and Ti-citrate (TIC) . The reaction results in PA6Fs with improved molecular weights and glass transition temperatures .
Pharmacokinetics
Its properties such as molecular weight and stability play a crucial role in its effectiveness in the synthesis process .
Result of Action
The resultant polymer shows high glass transition temperature (130 °C) and elastic modulus (3.5 GPa), and comparable thermal stability to its structural analogue poly (hexamethylene terephthalamide) (PA6T) .
Action Environment
The synthesis of DMFDC and its subsequent use in the creation of polyamides can be influenced by environmental factors such as temperature and the presence of catalysts . For instance, incorporating a slight excess (4.5 mol%) of hexamethylenediamine (HMDA) in the feed, results in further enhancement in the glass transition temperature .
Analyse Biochimique
Biochemical Properties
Dimethyl furan-2,5-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. These interactions are essential for the breakdown and utilization of dimethyl furan-2,5-dicarboxylate in metabolic pathways. Additionally, it can interact with proteins and other biomolecules, influencing their structure and function .
Cellular Effects
Dimethyl furan-2,5-dicarboxylate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, dimethyl furan-2,5-dicarboxylate can impact cellular metabolism by altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of dimethyl furan-2,5-dicarboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. For example, it may inhibit certain hydrolases, preventing the breakdown of ester bonds. Additionally, dimethyl furan-2,5-dicarboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl furan-2,5-dicarboxylate can change over time. Its stability and degradation are important factors to consider. Studies have shown that dimethyl furan-2,5-dicarboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to dimethyl furan-2,5-dicarboxylate may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of dimethyl furan-2,5-dicarboxylate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, dimethyl furan-2,5-dicarboxylate may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
Dimethyl furan-2,5-dicarboxylate is involved in several metabolic pathways. It interacts with enzymes such as esterases and hydrolases, which catalyze its breakdown into smaller metabolites. These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its importance in cellular metabolism .
Transport and Distribution
Within cells and tissues, dimethyl furan-2,5-dicarboxylate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments. Understanding the transport and distribution of dimethyl furan-2,5-dicarboxylate is crucial for elucidating its cellular effects .
Subcellular Localization
Dimethyl furan-2,5-dicarboxylate exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The subcellular localization of dimethyl furan-2,5-dicarboxylate is essential for understanding its role in cellular processes .
Propriétés
IUPAC Name |
dimethyl furan-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQOPFRNDNVUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307531 | |
| Record name | dimethyl furan-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-32-0 | |
| Record name | 2,5-Dimethyl 2,5-furandicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 191940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4282-32-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl furan-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl furan-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


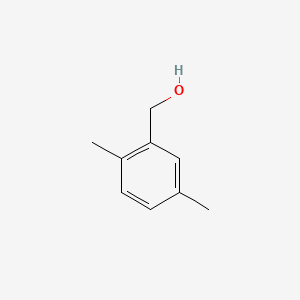
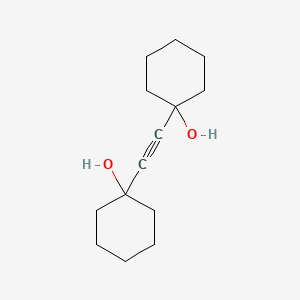
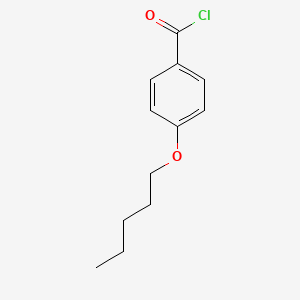

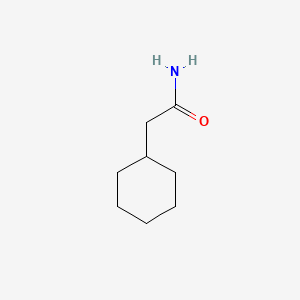

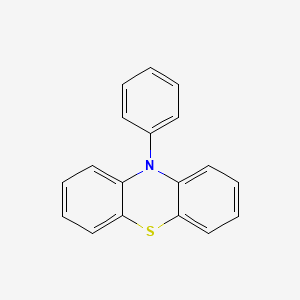
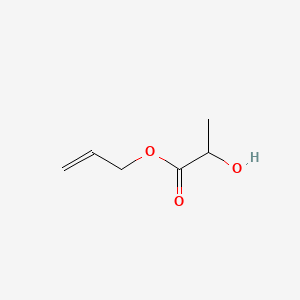
![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)

